2-Phenyl-5-sec-butyl-1H-pyrrole
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Overview
Description
2-Phenyl-5-sec-butyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a phenyl group at the 2-position and a sec-butyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-sec-butyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine. For this specific compound, the reaction of 2,5-hexanedione with aniline under acidic conditions can yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5-sec-butyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole ring into a pyrrolidine ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrroles depending on the reagents used
Scientific Research Applications
2-Phenyl-5-sec-butyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Phenyl-5-sec-butyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
2-Phenylpyrrole: Lacks
Properties
IUPAC Name |
2-butan-2-yl-5-phenyl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-3-11(2)13-9-10-14(15-13)12-7-5-4-6-8-12/h4-11,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPPECBTCHMPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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